molecular formula C22H17ClN2O2 B4699791 2-{[3-(2-chlorophenyl)-2-phenylacryloyl]amino}benzamide

2-{[3-(2-chlorophenyl)-2-phenylacryloyl]amino}benzamide

Cat. No. B4699791
M. Wt: 376.8 g/mol
InChI Key: XOBBRIFCERVGBZ-NBVRZTHBSA-N
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Description

2-{[3-(2-chlorophenyl)-2-phenylacryloyl]amino}benzamide, commonly known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA is a benzamide derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of CPAA involves the activation of the intrinsic apoptotic pathway. CPAA induces the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis. Moreover, CPAA induces cell cycle arrest in the G2/M phase by inhibiting the activity of cyclin-dependent kinase 1 (CDK1) and cyclin B1.
Biochemical and Physiological Effects:
CPAA has been shown to exhibit potent anti-cancer activity against various cancer cell lines. CPAA induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Moreover, CPAA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. However, CPAA has also been shown to exhibit cytotoxicity against normal cells, which limits its potential applications.

Advantages and Limitations for Lab Experiments

CPAA has several advantages for lab experiments. It exhibits potent anti-cancer activity against various cancer cell lines and induces apoptosis by activating the intrinsic apoptotic pathway. Moreover, CPAA induces cell cycle arrest in the G2/M phase, which makes it an attractive candidate for cancer therapy. However, CPAA also exhibits cytotoxicity against normal cells, which limits its potential applications.

Future Directions

There are several future directions for the research on CPAA. One of the major directions is to develop more potent and selective analogs of CPAA that exhibit anti-cancer activity without exhibiting cytotoxicity against normal cells. Moreover, the mechanism of action of CPAA needs to be further elucidated to identify the molecular targets of CPAA. Furthermore, the potential applications of CPAA in other fields such as neurodegenerative diseases and inflammation need to be explored.

Scientific Research Applications

CPAA has been extensively studied for its potential applications in various fields. One of the major applications of CPAA is in the field of cancer research. Studies have shown that CPAA exhibits potent anti-cancer activity against various cancer cell lines. CPAA induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Moreover, CPAA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase.

properties

IUPAC Name

2-[[(E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c23-19-12-6-4-10-16(19)14-18(15-8-2-1-3-9-15)22(27)25-20-13-7-5-11-17(20)21(24)26/h1-14H,(H2,24,26)(H,25,27)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBBRIFCERVGBZ-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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